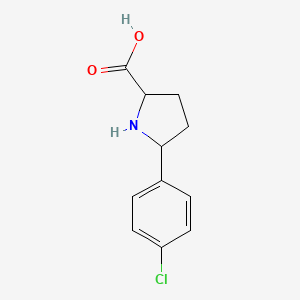

5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

“5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a 4-chlorophenyl group . The CAS Number of a similar compound, (2S)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid, is 61898-80-4 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “this compound” is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of different substituents, such as the 4-chlorophenyl group, can affect the molecular properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

One of the primary applications of 5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid in scientific research is in the synthesis of novel compounds. For instance, it has been utilized in the formation of new bicyclic systems featuring a 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one structure, confirmed via various spectroscopic methods and exhibiting predicted biological activities. This demonstrates the compound's utility as a precursor in synthesizing biologically active molecules, potentially useful in developing new pharmaceuticals or agrochemicals (Kharchenko et al., 2008).

Biotransformation and Organic Synthesis

Another significant application is in biotransformations and organic synthesis, where derivatives of this compound are used. For example, amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides has shown excellent enantioselectivity, leading to the scalable preparation of biologically relevant compounds. This highlights the role of this compound derivatives in synthesizing aza-nucleoside analogues and druglike molecules through biocatalysis (Chen et al., 2012).

Antimicrobial and Anticancer Research

The compound also finds applications in antimicrobial and anticancer research. Derivatives synthesized from this compound have shown promising anticancer activity against certain cell lines and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This suggests potential for developing new therapeutic agents targeting hard-to-treat infections and cancers (Kairytė et al., 2022).

Material Science and Polymer Synthesis

In material science and polymer synthesis, this compound derivatives have been used to create novel polyamides with potential applications in various industries. The synthesis of new monomers and subsequent polycondensation to form polyamides containing pyridyl moieties demonstrates the versatility of this compound in designing materials with specific properties (Faghihi & Mozaffari, 2008).

Environmental Applications

Research into the environmental degradation of related compounds, like 4-chlorophenol, sheds light on potential environmental applications of this compound derivatives. Understanding the degradation pathways and products of similar compounds can help develop strategies for environmental remediation and pollution control (Qi et al., 2014).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to show nanomolar activity against CK1γ and CK1ε .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

The physicochemical parameters of pyrrolidine compounds and their influence on biological activity have been studied .

Result of Action

Altering the coordinating groups of ligands has been reported to enhance their antiproliferative activity .

Action Environment

The influence of steric factors on the biological activity of pyrrolidine compounds has been investigated .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDBGTQSUQXHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

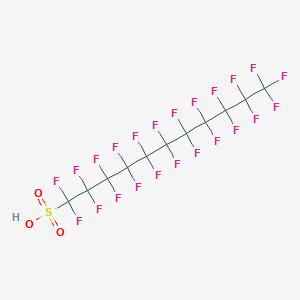

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

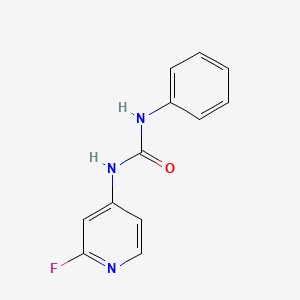

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)